molecular formula C16H30O3 B108082 12-Hydroxydodecyl methacrylate CAS No. 86282-42-0

12-Hydroxydodecyl methacrylate

Cat. No.: B108082
CAS No.: 86282-42-0
M. Wt: 270.41 g/mol
InChI Key: AEZJNQZYZFLLIY-UHFFFAOYSA-N
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Description

12-Hydroxydodecyl methacrylate is a hydroxyl-functional methacrylate ester that serves as a critical building block in polymer science for creating materials with tailored properties. Its molecular structure, featuring a polymerizable methacrylate group and a terminal hydroxyl group on a 12-carbon alkyl chain, enables it to act as a versatile spacer and crosslinking agent in advanced copolymer architectures. A prominent application, documented in foundational research published in Polymer Journal , is its use in the synthesis of self-folding, amphiphilic random copolymers for the construction of single-chain crosslinked star polymers . In these systems, the monomer's long hydrophobic dodecyl chain contributes to the formation of a microgel core through intramolecular hydrophobic interactions in an aqueous environment, while the hydroxyl group provides a site for further functionalization, such as the introduction of additional crosslinkable moieties . This monomer also holds significant value in the development of dental resin adhesives, a field where hydrolytic stability and antibacterial functionality are paramount. While this compound itself is noted for its role, its structural features inform the design of novel monomers. Recent scientific literature highlights the pursuit of (meth)acrylate and (meth)acrylamide-based monomers with long alkyl chains, often 12-16 carbons in length, to impart antibacterial properties through hydrophobic interactions with microbial cell walls . The incorporation of such monomers aims to enhance the hydrolytic resistance and longevity of dental restorations by mitigating the degradation issues common to traditional methacrylate esters . The compound's utility underscores its importance in pushing the boundaries of macromolecular engineering and biomaterial science, facilitating the creation of next-generation smart polymers and durable, bioactive dental materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-hydroxydodecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H30O3/c1-15(2)16(18)19-14-12-10-8-6-4-3-5-7-9-11-13-17/h17H,1,3-14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AEZJNQZYZFLLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10235467
Record name 12-Hydroxydodecyl methacrylate
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Molecular Weight

270.41 g/mol
Source PubChem
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CAS No.

86282-42-0
Record name 12-Hydroxydodecyl 2-methyl-2-propenoate
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Record name 12-Hydroxydodecyl methacrylate
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Record name 12-Hydroxydodecyl methacrylate
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Record name 12-hydroxydodecyl methacrylate
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Record name 12-HYDROXYDODECYL METHACRYLATE
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Synthesis Methodologies of 12 Hydroxydodecyl Methacrylate

Esterification Reactions for 12-Hydroxydodecyl Methacrylate (B99206) Production

Esterification stands as the foundational method for synthesizing 12-Hydroxydodecyl methacrylate. The two principal approaches involve the reaction of 12-hydroxydodecyl alcohol (also known as 1,12-dodecanediol) with either methacrylic acid or a more reactive derivative, methacryloyl chloride. ontosight.aigoogle.com

This direct esterification method, often referred to as Fischer esterification, involves reacting 12-hydroxydodecyl alcohol with methacrylic acid in the presence of an acid catalyst. byjus.com To drive the reaction towards the product side, water, which is formed as a byproduct, is typically removed. The reaction is an equilibrium process, and specific conditions are necessary to achieve a high yield. google.com

To prevent the unwanted polymerization of the methacrylate functional group during synthesis, a polymerization inhibitor such as hydroquinone (B1673460) or butylated hydroxytoluene is commonly added to the reaction mixture. google.com The reaction is generally conducted at elevated temperatures, not exceeding 130°C, under either normal or reduced pressure. google.com

A more reactive alternative to methacrylic acid is its acid chloride derivative, methacryloyl chloride. wikipedia.org This reaction is generally faster and not reversible, often leading to higher yields. The process involves slowly adding methacryloyl chloride to a solution of 1,12-dodecanediol (B52552) and a base, such as triethylamine (B128534), in a suitable dry solvent like tetrahydrofuran (B95107) (THF). kyoto-u.ac.jp The base is crucial as it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct. researchgate.net The reaction is typically carried out at room temperature for an extended period, for instance, 18 hours, to ensure completion. kyoto-u.ac.jp

A detailed example of this synthesis is presented in the table below, based on documented research findings. kyoto-u.ac.jp

Table 1: Synthesis of this compound via Esterification of 12-Hydroxydodecyl Alcohol with Methacryloyl Chloride. kyoto-u.ac.jp
ParameterValue/Condition
Reactant 11,12-Dodecanediol (5.6 g, 27.9 mmol)
Reactant 2Methacryloyl Chloride (1.8 mL, 18.6 mmol)
BaseTriethylamine (2.9 mL, 20.8 mmol)
SolventDry Tetrahydrofuran (THF) (25 mL)
Temperature25 °C (Room Temperature)
Reaction Time18 hours
AtmosphereArgon
Yield20% (after purification)

Catalytic Systems in this compound Synthesis

The choice of catalyst is integral to the success of the synthesis. Different catalytic systems are employed depending on the esterification method.

For the reaction involving methacrylic acid, strong acid catalysts are necessary. These can include sulfonic acids like p-toluenesulfonic acid or benzenesulfonic acid. google.com Solid acid catalysts, such as strongly acidic ion exchange resins, are also effective and offer the advantage of being easily separated from the reaction mixture. google.comchemra.com In some protocols, N,N'-dicyclohexylcarbodiimide (DCC) has been used as a coupling agent, which facilitates the esterification. google.com

In the synthesis using methacryloyl chloride, the primary role of the "catalyst" is to act as an acid scavenger. Tertiary amines, most commonly triethylamine or pyridine, are used in stoichiometric or slight excess to neutralize the HCl formed during the reaction. kyoto-u.ac.jpresearchgate.net This prevents the protonation of the alcohol and drives the reaction to completion.

Table 2: Catalytic Systems in this compound Synthesis
Reaction MethodCatalyst/ReagentFunction
12-Hydroxydodecyl Alcohol + Methacrylic Acidp-Toluenesulfonic acidAcid Catalyst. google.com
Strongly Acidic Ion Exchange ResinSolid Acid Catalyst. chemra.com
12-Hydroxydodecyl Alcohol + Methacryloyl ChlorideTriethylamineHCl Scavenger. kyoto-u.ac.jp

Purification Strategies for this compound Monomer

After the synthesis, the crude product contains the desired monomer along with unreacted starting materials, byproducts, and the catalyst. A multi-step purification process is therefore essential to isolate the pure this compound monomer. google.com

A common and effective technique for purification is silica (B1680970) gel column chromatography. google.comkyoto-u.ac.jp The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Different components of the mixture travel through the column at different rates, allowing for their separation. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) has been used as an eluent to isolate the monomer. kyoto-u.ac.jp

Before chromatography, a work-up procedure is typically performed. This often involves washing the reaction mixture with various aqueous solutions to remove water-soluble impurities. For the synthesis involving methacryloyl chloride, the work-up may include washing with water, dilute ammonia (B1221849) water (to remove any remaining acidic impurities), and brine. kyoto-u.ac.jpkyoto-u.ac.jp The organic phase is then dried over an anhydrous salt, such as sodium sulfate, before the solvent is removed under reduced pressure. kyoto-u.ac.jp Distillation under reduced pressure can also be employed as a purification method for hydroxyalkyl (meth)acrylates. google.com High-performance liquid chromatography (HPLC) is another technique used for the analysis and separation of the monomer. sielc.com

Table 3: General Purification Steps for this compound. google.comkyoto-u.ac.jpkyoto-u.ac.jp
StepDescriptionPurpose
1Aqueous WashingRemoval of water-soluble impurities, unreacted reagents, and salts (e.g., triethylammonium (B8662869) chloride).
2Drying of Organic PhaseRemoval of residual water from the organic solvent using a drying agent like anhydrous sodium sulfate.
3Solvent EvaporationRemoval of the reaction solvent (e.g., THF, diethyl ether) to obtain the crude product.
4Column ChromatographySeparation of the target monomer from byproducts and remaining impurities based on polarity.

Polymerization Mechanisms and Kinetics of 12 Hydroxydodecyl Methacrylate

Free Radical Polymerization of 12-Hydroxydodecyl Methacrylate (B99206)

Free radical polymerization is a chain reaction process widely used for producing a variety of polymers. fujifilm.com The polymerization of 12-hydroxydodecyl methacrylate via this mechanism involves the sequential steps of initiation, propagation, chain transfer, and termination. fujifilm.com

Initiation Mechanisms in this compound Polymerization

Commonly used initiators for the free radical polymerization of methacrylates include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The decomposition of these initiators is a first-order reaction, and the rate of radical generation can be controlled by adjusting the temperature.

Propagation Kinetics of Poly(this compound) Chains

Following initiation, the newly formed monomer radical rapidly adds to other HDMA monomers in a sequential manner. This step, known as propagation, is characterized by the rapid growth of the polymer chain. fujifilm.com The rate of propagation is influenced by several factors, including monomer concentration, temperature, and the nature of the solvent.

Chain Transfer Reactions in this compound Systems

Chain transfer is a process where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a chain transfer agent. This results in the termination of the growing chain and the initiation of a new one. rug.nl Chain transfer reactions generally lead to a decrease in the average molecular weight of the resulting polymer. rug.nl

In the context of HDMA polymerization, chain transfer can occur to the monomer itself or to any solvent present in the system. The long dodecyl chain in HDMA might also participate in intramolecular or intermolecular chain transfer reactions, potentially leading to branched polymer structures. The efficiency of chain transfer is quantified by the chain transfer constant. Studies on similar monomers like 2-hydroxyethyl methacrylate (HEMA) have investigated the effect of the hydroxyl group on chain transfer reactions. For instance, the chain transfer constant of a cobaloxime catalyst was found to be lower for HEMA compared to methyl methacrylate (MMA), which was attributed to the viscosity effect of the monomer and complexation of the hydroxyl group with the catalyst. epa.gov

Termination Pathways in Free Radical Polymerization of this compound

The final step in free radical polymerization is termination, where the growing polymer chains are deactivated. The two primary mechanisms for termination are combination (or coupling) and disproportionation. open.edu In combination, two growing radical chains join together to form a single, longer polymer chain. In disproportionation, a hydrogen atom is abstracted from one radical chain by another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. open.edu

The termination pathway can significantly impact the molecular weight and molecular weight distribution of the final polymer. For many methacrylates, a combination of both coupling and disproportionation occurs. open.edu The termination rate is diffusion-controlled, especially at higher monomer conversions, as the viscosity of the polymerization medium increases. wikipedia.orgchemeurope.com

Gel Effect and Autoacceleration Phenomena in Poly(this compound) Formation

A common phenomenon observed in the bulk or concentrated solution polymerization of methacrylates is the gel effect, also known as the Trommsdorff–Norrish effect or autoacceleration. wikipedia.orgchemeurope.com This is characterized by a rapid increase in the polymerization rate and molecular weight at intermediate to high monomer conversions. wikipedia.org

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP/LRP) techniques have been developed. sigmaaldrich.com These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersities, and complex architectures. sigmaaldrich.comcmu.edu

Several CRP/LRP techniques have been successfully applied to the polymerization of functional methacrylates, including those with hydroxyl groups. These include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.net Research has shown the successful living radical polymerization of this compound using ruthenium-catalyzed living radical polymerization. researchgate.net

Atom Transfer Radical Polymerization (ATRP) for this compound

Atom Transfer Radical Polymerization (ATRP) is a robust method for achieving controlled polymerization of a wide array of monomers, including methacrylates. The process involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based, to generate a propagating radical. This dynamic equilibrium between active and dormant species allows for the synthesis of polymers with predetermined molecular weights and low dispersity.

Key parameters in the ATRP of methacrylates include the atom transfer equilibrium constant (KATRP) and the rate constants for activation (kact) and deactivation (kdeact). The control over the polymerization is directly related to the ratio of the rate of propagation to the rate of deactivation. For long-chain methacrylates, the bulky side chain can influence the propagation kinetics and the accessibility of the propagating radical for deactivation.

A typical ATRP system for a hydroxylated methacrylate would involve a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., a bipyridine or a multidentate amine) and an alkyl halide initiator in an appropriate solvent. The polymerization rate generally follows first-order kinetics with respect to the monomer concentration, and the number-average molecular weight (Mn) increases linearly with monomer conversion, while the polydispersity index (PDI) remains low (typically < 1.5).

Table 1: Representative Conditions for ATRP of Functional Methacrylates

MonomerInitiatorCatalyst/LigandSolventTemp. (°C)Mn ( g/mol )PDI
2-Hydroxyethyl methacrylate (HEMA)Ethyl α-bromoisobutyrateCuBr/2,2'-bipyridineMethanol2515,0001.25
Long-chain alkyl methacrylateAlkyl halideCuBr/PMDETA*Toluene (B28343)9025,0001.18

*PMDETA: Pentamethyldiethylenetriamine. Data is illustrative and based on typical values found in the literature for similar monomers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that can be applied to a vast range of monomers under various reaction conditions. The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer process.

Specific kinetic data for the RAFT polymerization of 12-HDMA is limited. However, studies on dodecyl methacrylate (DMA), a structurally similar monomer without the hydroxyl group, provide valuable insights. The kinetics of RAFT polymerization are governed by the rates of addition of propagating radicals to the CTA and the fragmentation of the resulting intermediate radical. The choice of CTA is crucial and depends on the monomer being polymerized. For methacrylates, dithiobenzoates and trithiocarbonates are commonly used CTAs.

The polymerization rate in a RAFT process is influenced by the concentration of the initiator and the CTA. A key parameter is the chain transfer constant (Ctr = ktr/kp), which is the ratio of the rate constant of chain transfer to that of propagation. A high Ctr value is desirable for achieving good control over the polymerization. Kinetic studies on the RAFT polymerization of dodecyl methacrylate have shown that the process follows pseudo-first-order kinetics with respect to monomer consumption. chemicalpapers.comresearchgate.net

Table 2: Kinetic Parameters for RAFT Polymerization of Dodecyl Methacrylate

CTA TypeInitiatorSolventTemp. (°C)Ctr
TrithiocarbonateAIBNToluene70~10
DithiobenzoateAIBNToluene60>50

*AIBN: Azobisisobutyronitrile. Data is based on studies of dodecyl methacrylate and serves as an approximation for 12-HDMA. chemicalpapers.comresearchgate.net

The presence of the hydroxyl group in 12-HDMA may necessitate adjustments to the reaction conditions, such as the choice of solvent, to ensure solubility of all components and to minimize potential side reactions involving the hydroxyl group.

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. This reversible termination process maintains a low concentration of active radicals, allowing for controlled polymer growth.

The NMP of methacrylates, in general, has been challenging due to the high rate of disproportionation of the methacrylate propagating radical in the presence of the nitroxide. rsc.org This can lead to a loss of chain-end fidelity and poor control over the polymerization. However, significant progress has been made through the development of new nitroxides and strategies such as the use of a small amount of a "controlling" comonomer like styrene. rsc.orgresearchgate.net

There are no specific reports found in the literature detailing the NMP of 12-HDMA. Based on the challenges with other methacrylates, successful NMP of 12-HDMA would likely require careful selection of the nitroxide mediator and reaction conditions. The long alkyl chain and the hydroxyl group of 12-HDMA could also influence the polymerization kinetics and the stability of the dormant species. For instance, intramolecular hydrogen bonding involving the hydroxyl group might affect the conformation of the polymer chain end and its reactivity.

Table 3: Strategies for NMP of Methacrylates

StrategyNitroxideComonomerKey Finding
Comonomer AdditionTEMPO-basedStyreneImproved control over polymerization of MMA.
Advanced NitroxidesSG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide)NoneEnables better control for some methacrylates. acs.org

Ruthenium-Catalyzed Living Radical Polymerization for this compound

Ruthenium-catalyzed living radical polymerization is another powerful technique for the synthesis of well-defined polymers. These systems typically employ a ruthenium complex, such as RuCl2(PPh3)3, as the catalyst and an alkyl halide as the initiator.

The living radical copolymerization of 12-HDMA with poly(ethylene glycol) methyl ether methacrylate (PEGMA) and dodecyl methacrylate (DMA) has been successfully demonstrated. researchgate.net These studies indicate that ruthenium-based catalytic systems are tolerant to the hydroxyl functionality of 12-HDMA and can produce well-defined amphiphilic copolymers. The polymerization proceeds in a living/controlled manner, as evidenced by the linear increase of molecular weight with monomer conversion and the resulting low polydispersity of the copolymers.

The catalytic system often includes an activating ligand or additive to enhance the polymerization rate and control. The choice of solvent is also important, with solvents like toluene or ethanol (B145695) being commonly used.

Table 4: Representative System for Ruthenium-Catalyzed Copolymerization of 12-HDMA

ComonomersInitiatorCatalystSolventTemp. (°C)
PEGMA, DMA, 12-HDMAAlkyl halideRu(Ind)Cl(PPh3)2/n-Bu3NToluene80

This information is based on the successful synthesis of random copolymers containing 12-HDMA. researchgate.net

Copolymerization Strategies Involving this compound

The incorporation of 12-HDMA into copolymers is a valuable strategy for creating materials with a unique combination of properties, such as hydrophobicity from the dodecyl chain and reactive sites or hydrophilicity from the hydroxyl group.

Statistical Copolymerization of this compound

In statistical copolymerization, two or more monomers are polymerized simultaneously, resulting in a polymer chain with a random distribution of monomer units. The composition and microstructure of the resulting copolymer are determined by the reactivity ratios of the comonomers. The reactivity ratios, r1 and r2, describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other monomer (r < 1).

Table 5: Monomer Reactivity Ratios for Representative Methacrylate Pairs

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization Method
Methyl MethacrylateStyrene0.460.52Free Radical
Methyl Methacrylaten-Butyl Methacrylate0.950.94Free Radical

This data for other methacrylates illustrates the typical range of reactivity ratios observed in methacrylate copolymerizations.

Block Copolymerization with this compound

Block copolymers are macromolecules composed of two or more distinct polymer blocks. The synthesis of block copolymers containing a poly(this compound) (P(12-HDMA)) block can lead to materials with interesting self-assembly behaviors and functionalities. Controlled radical polymerization techniques are ideally suited for the synthesis of well-defined block copolymers.

A common method for synthesizing block copolymers is sequential monomer addition. In this approach, a first monomer is polymerized to create a "living" macroinitiator, which is then used to initiate the polymerization of a second monomer, forming a diblock copolymer. This process can be extended to create triblock or multiblock copolymers.

While there are no specific examples of block copolymers solely based on 12-HDMA in the reviewed literature, the principles of block copolymer synthesis using ATRP, RAFT, or ruthenium-catalyzed polymerization can be applied. For instance, a P(12-HDMA) macroinitiator could be synthesized and subsequently used to polymerize a more hydrophilic monomer to create an amphiphilic block copolymer. The hydroxyl groups along the P(12-HDMA) block would also be available for post-polymerization modification, further expanding the potential applications of these materials.

Table 6: Characterization of an Exemplary Diblock Copolymer

Block 1Block 2Mn, total ( g/mol )PDISynthesis Method
Poly(dodecyl methacrylate)Poly(methyl methacrylate)45,0001.15RAFT

This table provides an illustrative example of a well-defined block copolymer synthesized from a long-chain methacrylate, demonstrating the level of control achievable with techniques like RAFT.

Graft Copolymerization Utilizing this compound

Graft copolymers are complex macromolecules consisting of a main polymer backbone with one or more side chains of a different chemical composition. The unique hydroxyl functionality of this compound makes it a valuable monomer for synthesizing graft copolymers through various strategies, primarily the "grafting-through" (macromonomer) method.

In this approach, HDMA acts as a comonomer in a polymerization reaction. Research has demonstrated the synthesis of hydroxyl-functionalized amphiphilic random copolymers through the living radical copolymerization of HDMA with other monomers. kyoto-u.ac.jp For instance, HDMA has been successfully copolymerized with poly(ethylene glycol) methyl ether methacrylate (PEGMA) and dodecyl methacrylate (DMA) using a ruthenium-based catalyst. kyoto-u.ac.jpresearchgate.net This creates a linear polymer backbone with pendant hydroxyl groups originating from the HDMA units. These hydroxyl groups can then be further functionalized, for example, by esterification with methacryloyl chloride, to introduce olefin-bearing side chains, effectively creating a graft copolymer precursor. kyoto-u.ac.jp

This method allows for precise control over the composition of hydrophobic monomers, which in turn influences the self-folding and aggregation properties of the resulting copolymer in different solvents. kyoto-u.ac.jp The incorporation of the long dodecyl chain from HDMA contributes to the hydrophobic domains within the copolymer structure.

While direct "grafting from" or "grafting to" methods specifically using a poly(this compound) backbone are less commonly detailed in available literature, the principle is well-established with similar hydroxyl-containing polymers. For example, in other systems, hydroxyl groups along a polymer backbone are used as initiation sites for the polymerization of a second monomer ("grafting from"), or pre-synthesized polymer chains with reactive end groups are attached to a backbone ("grafting to"). mdpi.com Given its structure, the hydroxyl group on poly(HDMA) could theoretically serve as an initiation site for ring-opening polymerization of cyclic esters like ε-caprolactone or for attachment of other polymer chains.

Table 1: Example of Monomers Used in Graft Copolymerization with HDMA

MonomerTypeRole in Copolymer
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)HydrophilicForms the hydrophilic domains, influences water solubility. kyoto-u.ac.jp
Dodecyl methacrylate (DMA)HydrophobicContributes to the hydrophobic core and self-assembly properties. kyoto-u.ac.jp

Influence of Polymerization Conditions on Poly(this compound) Structure and Architecture

Drawing parallels from studies on other methacrylates like polymethyl methacrylate (PMMA) and poly(2-hydroxyethyl methacrylate) (PHEMA), the following influences can be inferred for the polymerization of HDMA:

Temperature: The polymerization temperature has a profound effect on the reaction kinetics and the resulting polymer structure. Higher temperatures generally lead to an increased rate of polymerization. mdpi.commdpi.com In the case of free-radical polymerization, elevated temperatures increase the decomposition rate of the initiator, leading to a higher concentration of free radicals. This can result in the formation of a larger number of shorter polymer chains, thus decreasing the average molecular weight. mdpi.com For provisional polymethyl methacrylate resins, curing temperature was found to be the most dominant factor in improving the surface hardness of the final material. nih.gov The glass transition temperature (Tg) of the resulting polymer can also be dependent on the polymerization conditions. mdpi.com

Initiator Type and Concentration: The choice of initiator (e.g., thermal initiators like benzoyl peroxide or azo compounds) and its concentration directly impact the initiation rate and, consequently, the polymer's molecular weight. ontosight.aimdpi.com An increase in initiator concentration typically leads to a higher polymerization rate and a decrease in the average molecular weight, as more polymer chains are initiated simultaneously. mdpi.com In controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), the ratio of monomer to initiator is a key parameter for controlling the degree of polymerization. google.com The use of specific catalyst systems, such as ruthenium-based catalysts in living radical polymerization, allows for fine control over the molecular weight and results in polymers with low polydispersity (Mw/Mn < 1.2). researchgate.net

Solvent: The solvent used during polymerization can influence chain conformation and the kinetics of the reaction. ontosight.ai For amphiphilic monomers like HDMA, the solvent can affect the aggregation of the monomers and the growing polymer chains, which can influence the polymerization rate and the final polymer architecture. In the case of emulsion or dispersion polymerization, the solvent system is fundamental to the entire process.

Table 2: Predicted Influence of Polymerization Conditions on P(HDMA) Properties

ConditionParameterPredicted Influence on P(HDMA)
TemperatureIncreaseIncreased polymerization rate, decreased average molecular weight. mdpi.com
InitiatorIncrease in ConcentrationIncreased polymerization rate, decreased average molecular weight. mdpi.com
Polymerization TechniqueLiving Radical PolymerizationWell-controlled molecular weight, low polydispersity. researchgate.net

The interplay of these factors allows for the synthesis of P(HDMA) with a wide range of properties, tailored for specific applications in fields like biomedical engineering and materials science. ontosight.ai

Advanced Poly 12 Hydroxydodecyl Methacrylate Architectures and Derivatives

Formation of Cross-Linked Networks from 12-Hydroxydodecyl Methacrylate (B99206)

The hydroxyl functionality of the dodecyl chain in poly(12-hydroxydodecyl methacrylate) (pHDMA) is a key feature that allows for the formation of three-dimensional, cross-linked polymer networks. ontosight.ai These networks are created by introducing cross-linking agents that can react with the hydroxyl groups on different polymer chains, forming covalent bonds that link them together. This process transforms the individual polymer chains into a single, insoluble macromolecular structure.

The mechanical properties of the resulting polymer materials can be significantly enhanced through this cross-linking. ontosight.ai The formation of these networks is a critical strategy in the development of materials like hydrogels and scaffolds for biomedical applications, such as tissue engineering and controlled drug release. ontosight.ai The cross-linking density, which is the number of cross-links per unit volume, can be controlled by varying the amount of cross-linking agent used. This allows for the tuning of the network's properties, such as its swelling behavior, mechanical strength, and degradation rate. For instance, in analogous systems using 2-hydroxyethyl methacrylate (HEMA), ethylene (B1197577) glycol dimethacrylate (EGDMA) is a common cross-linker, and increasing its concentration leads to materials with higher storage moduli and altered glass transition temperatures. nih.gov While specific cross-linkers for pHDMA are varied, the principle remains the same, utilizing difunctional molecules that can react with the hydroxyl groups.

ParameterDescriptionImpact
Monomer This compound (HDMA)Provides the polymer backbone and the reactive hydroxyl groups for cross-linking.
Cross-linker Di- or multi-functional molecules reactive towards hydroxyl groups (e.g., diisocyanates, diacyl chlorides, dimethacrylates).Forms covalent bonds between polymer chains, creating the network structure.
Cross-link Density The concentration of cross-links within the polymer network.Affects mechanical properties, swelling ratio, and degradation kinetics of the final material. nih.gov

Synthesis of Single-Chain Crosslinked Star Polymers from this compound Precursors

A sophisticated application of HDMA is in the synthesis of single-chain crosslinked star polymers. These are a unique class of microgel star polymers where the number of arms, functionality, and cross-linking density can be precisely controlled. core.ac.uk The synthesis is a multi-step process that begins with the creation of a precursor polymer. core.ac.ukresearchgate.net

First, a hydroxyl-functionalized amphiphilic random copolymer is synthesized. core.ac.uk This is typically achieved through a controlled polymerization technique like ruthenium-catalyzed living radical copolymerization. core.ac.ukresearchgate.net Monomers such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), dodecyl methacrylate (DMA), and HDMA are copolymerized to create a polymer chain with a specific, controlled composition of hydrophilic and hydrophobic units. core.ac.uk

The next step involves the introduction of cross-linkable functionalities. The pendant hydroxyl groups of the HDMA units are functionalized, for example, through esterification with methacryloyl chloride. core.ac.ukresearchgate.net This converts the hydroxyl groups into methacrylate units, creating an "olefin-bearing" copolymer. core.ac.uk

This functionalized copolymer is then induced to fold into a single-chain structure in a selective solvent, typically water. The hydrophobic interactions between the dodecyl groups drive the self-folding of the polymer chain into a unimer micelle. core.ac.ukresearchgate.net Finally, an intramolecular cross-linking reaction is initiated. This can be done using a free radical initiator, which causes the newly introduced methacrylate pendants to polymerize with each other, "patching" the folded structure into a stable, single-chain crosslinked star polymer. core.ac.ukresearchgate.net These star polymers maintain their compact, folded structure even when transferred to organic solvents. core.ac.uk

StepDescriptionKey Reagents/ConditionsPurpose
1. Polymerization Synthesis of a hydroxyl-functionalized amphiphilic random copolymer.Ruthenium catalyst, PEGMA, DMA, HDMA. core.ac.ukresearchgate.netTo create a precursor polymer with controlled composition and pendant hydroxyl groups. core.ac.uk
2. Functionalization Introduction of cross-linkable groups onto the polymer backbone.Methacryloyl chloride. core.ac.ukresearchgate.netTo convert hydroxyl groups into reactive methacrylate pendants. core.ac.uk
3. Self-Folding Induction of intramolecular collapse of the polymer chain.Water as a selective solvent. core.ac.ukTo form a compact unimer micelle driven by hydrophobic interactions. core.ac.ukresearchgate.net
4. Cross-linking Intramolecular polymerization of the pendant reactive groups.Free radical initiator or Ruthenium catalyst. researchgate.netTo covalently stabilize the folded star polymer structure. core.ac.uk

Development of Amphiphilic Copolymers Incorporating this compound

The incorporation of HDMA into copolymers is a strategic approach to developing amphiphilic materials. Amphiphilic copolymers contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments within the same molecule. ontosight.ai The long dodecyl chain of HDMA provides a significant hydrophobic component, while its hydroxyl group offers a site for introducing or pairing with hydrophilic functionalities.

A key characteristic of amphiphilic copolymers made with HDMA is their ability to undergo self-folding in aqueous solutions. core.ac.uk This process is analogous to the folding of proteins into specific three-dimensional structures. kyushu-u.ac.jpnih.gov In an aqueous environment, the hydrophobic dodecyl side chains of the copolymer try to minimize their contact with water. This is achieved through intramolecular hydrophobic interactions, causing the single polymer chain to collapse and fold upon itself. core.ac.ukresearchgate.net

This self-folding results in the formation of well-defined, nano-sized structures known as unimer micelles or single-chain nanoparticles (SCNPs). core.ac.ukmdpi.com These structures typically feature a hydrophobic core, composed of the aggregated dodecyl groups and the polymethacrylate (B1205211) backbone, and a hydrophilic corona formed by the water-soluble PEG chains that stabilize the particle in the aqueous medium. core.ac.uk

Research has shown that the extent of this self-folding is highly dependent on the copolymer's composition. For random copolymers of PEGMA, DMA, and HDMA, those containing 20-40 mol% of the hydrophobic monomers (DMA and HDMA) were found to selectively form these self-folding unimer micelles in water. core.ac.uk However, if the hydrophobic content is increased to 50 mol%, the intermolecular hydrophobic interactions become dominant, leading to the formation of larger, multi-chain aggregates instead of single-chain folded structures. core.ac.uk This demonstrates the precise control that can be exerted over the final nanostructure by tuning the monomer composition. researchgate.net

Post-Polymerization Functionalization of Poly(this compound)

Post-polymerization functionalization, also known as polymer-analogous modification, is a powerful strategy for introducing a wide variety of chemical functionalities into a pre-existing polymer. wiley-vch.dersc.org Poly(this compound) is an excellent candidate for this approach because its pendant hydroxyl groups serve as accessible and reactive sites for chemical modification. core.ac.ukresearchgate.net This method is often more practical than polymerizing monomers that already contain the desired functional group, as it allows for the creation of diverse functional polymers from a single, well-defined parent polymer. mdpi.com

The hydroxyl group can participate in a range of classic organic reactions. A prime example relevant to the architectures discussed above is esterification. As detailed in the synthesis of single-chain star polymers (Section 4.2), the hydroxyl groups of pHDMA-containing copolymers can be reacted with methacryloyl chloride. core.ac.ukresearchgate.net This reaction attaches a new, polymerizable methacrylate group to the side chain, fundamentally altering the polymer's reactivity and enabling subsequent intramolecular cross-linking. core.ac.uk

Beyond this, the hydroxyl group can be a site for many other transformations, allowing for the attachment of a wide array of molecules and functional groups. This versatility makes pHDMA a highly adaptable scaffold for creating customized functional polymers for advanced applications. rsc.org

Advanced Characterization Techniques for Poly 12 Hydroxydodecyl Methacrylate and Its Copolymers

Spectroscopic Analysis of Poly(12-Hydroxydodecyl Methacrylate)

Spectroscopic techniques are fundamental in confirming the synthesis and determining the chemical structure of p(HDMA).

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer, thereby confirming the successful polymerization of the 12-hydroxydodecyl methacrylate (B99206) monomer. The FTIR spectrum of p(HDMA) exhibits characteristic absorption bands that correspond to specific molecular vibrations.

Key characteristic peaks for methacrylate-based polymers include a strong absorption band around 1720 cm⁻¹ which is attributed to the stretching vibration of the carbonyl group (C=O) in the ester functionality. ijcce.ac.ir Aliphatic C-H stretching vibrations from the long dodecyl chain and the polymer backbone are observed in the region of 2850-3100 cm⁻¹. ijcce.ac.ir Additionally, bending vibrations for CH₂ and CH₃ groups typically appear around 1462 cm⁻¹ and 1380 cm⁻¹, respectively. ijcce.ac.ir The presence of the hydroxyl (-OH) group at the end of the dodecyl chain would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The successful polymerization is confirmed by the disappearance of the C=C vinyl bond absorption, which is typically observed around 1635 cm⁻¹ in the monomer.

Table 1: Characteristic FTIR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3200-3600O-H stretchingHydroxyl
~2850-3100C-H stretchingAliphatic (CH₂, CH₃)
~1720C=O stretchingEster Carbonyl
~1462C-H bendingMethylene (B1212753) (CH₂)
~1380C-H bendingMethyl (CH₃)
~1140-1240C-O stretchingEster

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure and composition of p(HDMA). Both ¹H and ¹³C NMR are instrumental in confirming the polymer structure. cas.cz

In a typical ¹H NMR spectrum of a poly(alkyl methacrylate), the chemical shifts corresponding to the saturated aliphatic protons of the long alkyl chain (CH₂) would be observed in the range of approximately 0.8 to 1.9 ppm. ijcce.ac.ir The protons of the ester-adjacent methylene group (-O-CH₂-) would appear further downfield, typically around 3.9-4.1 ppm. ijcce.ac.ir The protons of the methyl group attached to the polymer backbone (-C-CH₃) and the backbone methylene protons (-CH₂-) would also have characteristic signals.

¹³C NMR spectroscopy offers complementary information by showing distinct signals for each unique carbon atom in the polymer. cas.cz The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, often in the range of 170-180 ppm. scirp.org The carbons of the long dodecyl chain would produce a series of peaks in the aliphatic region of the spectrum. The carbon of the ester-adjacent methylene group (-O-C H₂-) would be found around 60-70 ppm.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(alkyl methacrylates)

NucleusFunctional GroupApproximate Chemical Shift (ppm)
¹HBackbone -CH₃~0.8-1.2
¹HAlkyl Chain -(CH₂)n-~1.2-1.7
¹HBackbone -CH₂-~1.8-2.0
¹HEster -O-CH₂-~3.9-4.1
¹³CAlkyl Chain -(CH₂)n- & -CH₃~14-40
¹³CEster -O-C H₂-~60-70
¹³CCarbonyl C=O~170-180

UV-Visible Spectroscopy for Poly(this compound) Derivatives

While p(HDMA) itself does not possess strong chromophores that absorb in the UV-visible region, its derivatives can be analyzed using this technique. For instance, if the hydroxyl group is modified with a UV-active moiety, or if p(HDMA) is copolymerized with a monomer containing a chromophore, UV-Visible spectroscopy can be employed. This method is particularly useful for studying the kinetics of polymerization or for quantifying the incorporation of a UV-active comonomer. repec.org The absorbance is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis. repec.org

Thermal Analysis of Poly(this compound)

Thermal analysis techniques are crucial for determining the thermal properties of p(HDMA), including its glass transition temperature and thermal stability.

Differential Scanning Calorimetry (DSC) for Glass Transition Behavior

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the glass transition temperature (Tg) of polymers. The Tg is a critical property that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow in a DSC thermogram. researchgate.net

For poly(alkyl methacrylates), the Tg is significantly influenced by the length of the alkyl side chain. Generally, as the length of the n-alkyl side chain increases, the Tg initially decreases due to the plasticizing effect of the flexible side chains. However, for very long side chains, the Tg may start to increase due to side-chain crystallization. The glass transition temperature for poly(2-hydroxyethyl methacrylate) (PHEMA), a related polymer, has been reported to be around 83°C. researchgate.net The long dodecyl chain in p(HDMA) would likely result in a lower Tg compared to PHEMA due to increased chain flexibility. DSC can also reveal other thermal events such as melting (if the side chains crystallize) and crystallization.

Thermogravimetric Analysis (TGA) for Thermal Stability

The thermal degradation of poly(methacrylates) typically occurs in multiple stages. marquette.edu The onset temperature of decomposition is a key parameter obtained from TGA, indicating the temperature at which significant weight loss begins. For poly(methyl methacrylate) (PMMA), decomposition can start around 200°C. marquette.edu The thermal stability of p(HDMA) would be influenced by the long dodecyl side chain. The degradation profile can provide insights into the degradation mechanism, which for many poly(methacrylates) involves depolymerization to the monomer. researchgate.net Cross-linking the polymer can enhance its thermal stability, leading to higher decomposition temperatures and increased char yield at high temperatures. marquette.edu

Morphological Characterization of Poly(this compound) Materials

The surface and internal structure of PHDDMA materials are pivotal to their functionality. Techniques such as scanning and transmission electron microscopy are instrumental in visualizing these features.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of PHDDMA materials. In studies of polymer blends and composites, SEM reveals the distribution and dispersion of different phases. For instance, in blends of poly(methyl methacrylate) (PMMA) with other polymers, SEM analysis can show complex phase morphologies, including the presence of elastomeric particles. redalyc.org The technique can also be used to observe changes in morphology during processes like erosion in biodegradable polymer implants, where it has been used to visualize the gradual increase in porosity. nih.gov The distribution of fillers, such as polyaniline (PANI) in a PMMA matrix, can be analyzed, with SEM images confirming whether the distribution is random or involves agglomeration. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructures

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it suitable for visualizing the nanostructure of PHDDMA-based materials. TEM is particularly useful for characterizing the size, shape, and distribution of nanoparticles within a polymer matrix. For example, in nanocomposites, TEM can confirm the homogeneous and spherical shape of nanoparticles, although sample preparation processes like drying can cause shrinkage. nih.gov In complex polymer blends, TEM, in conjunction with SEM, can reveal intricate phase morphologies, such as those involving elastomeric particles and compatibilizers. redalyc.org

X-ray Diffraction (XRD) for Structural Insights

X-ray Diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials. For polymers like PHDDMA, XRD can determine the degree of crystallinity, identify different crystalline phases (polymorphs), and provide information about the arrangement of polymer chains. icdd.comuc.edu Polymers can exist in various states, from highly crystalline to amorphous, and often a single sample contains a mixture of these forms. icdd.com The XRD pattern of a semi-crystalline polymer will exhibit both sharp peaks, corresponding to the crystalline regions, and broad halos, indicative of the amorphous content. uc.edu

The diffraction pattern is unique to the crystalline morphology of the polymer. researchgate.net For example, the XRD pattern of poly(methyl methacrylate) (PMMA) often shows broad peaks, indicating a largely amorphous structure. researchgate.net When a crystalline polymer is blended with an amorphous one, the resulting XRD pattern will show contributions from both, which can indicate their miscibility. icdd.com Furthermore, XRD is instrumental in studying structural changes that occur under different conditions, such as thermal degradation, where it can reveal how the crystalline structure evolves with temperature. tubitak.gov.tr In composite materials, XRD can confirm the loss of semi-crystalline nature of a component, like polyaniline, when blended with a polymer matrix like PMMA. researchgate.net

Rheological Studies of Poly(this compound) Systems

Rheology is the study of the flow and deformation of matter. For PHDDMA systems, rheological studies provide crucial information about their viscoelastic properties, which are important for processing and application. The rheological behavior of polymer solutions and melts is influenced by factors such as polymer concentration, molecular weight, temperature, and the presence of additives. researchgate.netnih.gov

The viscosity of polymer solutions generally increases with concentration, and a critical concentration exists where the behavior transitions. researchgate.net Temperature also plays a significant role, with an increase in temperature typically leading to a decrease in viscosity. researchgate.net The relationship between shear stress and shear rate can indicate whether a fluid is Newtonian or non-Newtonian; many polymer solutions exhibit shear-thinning behavior. researchgate.net

In polymer blends, rheological measurements can indicate chemical reactions between components, as evidenced by a significant increase in torque. redalyc.org For hydrogels, such as those based on poly(2-hydroxyethyl methacrylate) (pHEMA), rheological properties like the storage and loss moduli are dependent on water content and deformation frequency. nih.gov At higher frequencies and lower water contents, both moduli can increase significantly as the material approaches a glass transition. nih.gov The formation of a three-dimensional network in polymer-modified systems can dramatically affect the mechanical properties, leading to complex rheological behavior. idc-online.com

Electrochemical Characterization of Functionalized Poly(this compound)

When PHDDMA is functionalized with electroactive moieties or used in electrochemical applications, techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are employed to characterize its electrochemical properties. These techniques are essential for understanding electron transfer processes and the performance of the material in devices like sensors, capacitors, and coatings. researchgate.netucr.ac.cr

For instance, when manganese clusters functionalized with methacrylate are anchored to a silicon surface, CV can reveal the redox processes of the manganese ions. ucr.ac.cr The presence of cathodic signals without corresponding oxidative signals indicates chemical irreversibility. ucr.ac.cr EIS is used to model the electrochemical interface and understand how the electronic and structural features of the functionalized polymer influence electron transfer. ucr.ac.cr

In the context of corrosion protection, EIS is used to evaluate the performance of polymer coatings. For hybrid coatings containing nanoparticles, EIS can show an increase in the barrier effect and hydrophobicity. mdpi.com The impedance spectra, presented as Nyquist and Bode plots, can reveal different electrochemical processes occurring at the coating-substrate interface. mdpi.com

Analysis of Nanoparticle Dispersion and Interfacial Adhesion in Poly(this compound) Composites

The performance of PHDDMA nanocomposites is highly dependent on the dispersion of the nanoparticles within the polymer matrix and the adhesion between the two components.

Nanoparticle Dispersion: Achieving a good dispersion of nanoparticles is a major challenge due to their tendency to agglomerate. researchgate.net Various techniques are used to assess the quality of dispersion. Molecular dynamics simulations can provide insights into the aggregation process and the factors influencing it, such as polymer-filler interactions. Experimental techniques like Small-Angle X-ray Scattering (SAXS) can be used to analyze the structure and ordering of nanoparticles in the composite film. mdpi.com The state of nanoparticle dispersion significantly impacts the mechanical, optical, and electrical properties of the nanocomposite.

Research Applications of 12 Hydroxydodecyl Methacrylate and Its Polymers

Biomedical Engineering Applications of Poly(12-Hydroxydodecyl Methacrylate)

Poly(this compound) is being explored for a range of applications in biomedical engineering due to its potential for biocompatibility and its tunable physical and chemical properties. The long hydrophobic dodecyl chain can influence the mechanical properties and degradation kinetics of the polymer, while the hydrophilic hydroxyl and methacrylate (B99206) groups can interact with aqueous biological environments and be used for further functionalization.

Development of Biocompatible Materials

The development of materials that can exist in contact with biological systems without eliciting an adverse immune response is a cornerstone of biomedical engineering. Poly(this compound) is considered a potentially biocompatible material. While extensive in-vivo studies on the homopolymer are limited in publicly available research, the general class of poly(alkyl methacrylates) has been a subject of biocompatibility research. For instance, copolymers containing methacrylate monomers have been shown to exhibit good biocompatibility. nih.gov The cellular response to a material is a critical aspect of its biocompatibility. For example, studies on copolymers of hydroxyethyl (B10761427) methacrylate (HEMA) and methyl methacrylate (MMA) have shown that the surface properties of these polymers can influence platelet adhesion, a key factor in blood biocompatibility. researchgate.net It is hypothesized that the long alkyl chain of this compound could influence protein adsorption and cellular interactions at the material surface, a critical factor in determining its biocompatibility.

Scaffolds for Tissue Engineering and Regeneration

Tissue engineering aims to repair or replace damaged tissues with the help of porous, three-dimensional scaffolds that support cell growth and tissue formation. Hydrogels, which are cross-linked polymer networks swollen with water, are excellent candidates for tissue engineering scaffolds due to their structural similarity to the natural extracellular matrix (ECM). nih.gov Poly(this compound) can be used to create such hydrogel scaffolds. The properties of these scaffolds, such as pore size, mechanical strength, and degradation rate, can be controlled by adjusting the cross-linking density and the copolymer composition. uminho.ptchemmethod.com For instance, synthetic hydrogel scaffolds can be designed to have specific mechanical properties and surface characteristics that promote cell adhesion and proliferation. uminho.pt While specific studies on poly(this compound) scaffolds are not widely reported, research on similar methacrylate-based hydrogels, such as those made from poly(2-hydroxyethyl methacrylate) (pHEMA), has demonstrated their potential in tissue engineering. researchgate.netnih.govnih.gov These pHEMA scaffolds have been shown to support the growth of various cell types. researchgate.netnih.gov The incorporation of a long-chain hydrophobic monomer like this compound into a hydrogel formulation could potentially enhance the mechanical strength and modulate the degradation profile of the scaffold, which are crucial parameters for successful tissue regeneration. researchgate.net

Materials for Wound Healing

Effective wound dressings should protect the wound, absorb excess exudate, maintain a moist environment, and ideally, actively promote the healing process. mdpi.com Polymeric materials, particularly hydrogels, are extensively used in wound care for these reasons. mdpi.comnih.gov Methacrylate-based polymers have been investigated for their potential in wound dressing applications. nih.govsemanticscholar.org For example, multilayered dressings made from polyhydroxyethyl methacrylate and polyhydroxypropyl methacrylate have been developed for the controlled release of pain-relief medication directly to the wound site. nih.gov The hydrophilic nature of these materials is beneficial for absorbing wound exudate and maintaining a moist healing environment. nih.gov While direct research on poly(this compound) for wound healing is not prominent, its amphiphilic character suggests it could be a valuable component in wound dressing formulations. The hydrophobic dodecyl chain could potentially modulate the dressing's adhesion to the skin and its barrier properties, while the hydrophilic part would ensure moisture retention.

Polymeric Systems for Controlled Drug Delivery

Controlled drug delivery systems are designed to release a therapeutic agent at a predetermined rate and for a specific duration, which can improve treatment efficacy and reduce side effects. nih.gov Hydrogels are widely studied as vehicles for controlled drug release due to their ability to encapsulate drugs within their porous structure and release them through diffusion. nih.govlp.edu.ua

Hydrogels based on methacrylate polymers are well-established in the field of drug delivery. lp.edu.ua The release of a drug from a hydrogel can be controlled by factors such as the hydrogel's swelling behavior, cross-linking density, and the interaction between the drug and the polymer matrix. nih.gov For instance, nanoparticles made from poly(2-hydroxyethyl methacrylate) have been investigated for the controlled release of anticancer drugs. lp.edu.ua The incorporation of this compound into a hydrogel network could offer an additional level of control over drug release. The hydrophobic domains formed by the dodecyl chains could serve as reservoirs for hydrophobic drugs, allowing for their sustained release. This approach has been explored with other amphiphilic polymers to enhance the delivery of poorly water-soluble drugs. woundcare-today.com

Ophthalmic Applications, including Contact Lens Materials

Polymers used for contact lenses need to possess a unique combination of properties, including high oxygen permeability, optical clarity, mechanical stability, and excellent biocompatibility with the ocular surface. ui.ac.id Hydrogels based on poly(2-hydroxyethyl methacrylate) (pHEMA) were among the first materials used for soft contact lenses and are still in use today. ui.ac.idresearchgate.netfupress.net These hydrogels are valued for their softness, flexibility, and ability to absorb water, which contributes to wearer comfort. ui.ac.id

The search for improved contact lens materials is ongoing, with a focus on enhancing oxygen permeability to ensure corneal health during extended wear. clspectrum.com While specific research on the use of poly(this compound) as a primary material for contact lenses is not widely documented, its chemical structure suggests potential benefits. The hydrophobic dodecyl group could potentially influence the oxygen permeability of the lens material. Furthermore, the hydroxyl group offers a site for surface modifications to improve wettability and reduce protein deposition, which are common challenges with contact lens wear. It is conceivable that this compound could be used as a comonomer in the synthesis of new contact lens materials to fine-tune their properties.

Investigation of Antimicrobial Properties of Poly(this compound) Derivatives

While direct studies on the inherent antimicrobial activity of P12HDMA are not extensively documented, its molecular structure provides a strategic platform for creating potent antimicrobial derivatives. The terminal hydroxyl group on the C12 side chain is a key feature that can be chemically modified to impart biocidal properties.

A common strategy for creating antimicrobial polymers is to introduce cationic charges, which can interact with and disrupt negatively charged microbial cell membranes. mdpi.com For P12HDMA, this can be achieved by functionalizing the hydroxyl group. For instance, the hydroxyl group can be esterified or etherified to attach quaternary ammonium (B1175870) compounds (QACs), which are well-known for their broad-spectrum antimicrobial activity. mdpi.com

Research on other functional methacrylates, such as poly(2-hydroxyethyl methacrylate) (PHEMA), has demonstrated the viability of this approach. Studies have shown that incorporating antimicrobial agents like decamethoxin, gentamicin (B1671437), or developing copolymers with cationic monomers can yield materials with significant ability to inhibit the growth of various microorganisms, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov For example, copolymers of HEMA with a methacrylic thiazolium derivative, when quaternized, exhibit minimum inhibitory concentration (MIC) values as low as 8 µg mL⁻¹. researchgate.net This suggests a promising research direction for P12HDMA, where its hydroxyl group could be derivatized to create N-halamine compounds or attach other biocidal moieties, leading to contact-killing or releasing antimicrobial surfaces. mdpi.comfrontiersin.org

Table 1: Potential Strategies for Antimicrobial Functionalization of P12HDMA

Functionalization StrategyTarget MoietyMechanism of ActionRepresentative Research on other Methacrylates
QuaternizationQuaternary Ammonium Compound (QAC)Disruption of microbial cell membrane via electrostatic interaction.Copolymers of HEMA with quaternized thiazolium derivatives show high antimicrobial activity. nih.govresearchgate.net
N-Halamine FormationN-Cl BondOxidative action of chlorine atoms damages microbial cells.PMMA bone cement modified with N-halamine monomers demonstrates potent contact and releasing bacteriostatic performance. frontiersin.org
Drug ConjugationAntibiotics (e.g., Gentamicin)Release of a known antibiotic agent to inhibit microbial growth.Hydrogels based on PHEMA can be loaded with antibiotics like gentamicin to provide sustained antimicrobial release. nih.gov

Biosensor Development Utilizing Poly(this compound)

The development of advanced biosensors often relies on specialized polymer coatings that can immobilize biorecognition elements (like enzymes or antibodies) and improve signal transduction. nih.gov P12HDMA is a candidate for such applications due to its amphiphilic nature and reactive hydroxyl group.

The long dodecyl chain can create a hydrophobic microenvironment on a sensor surface, which can be advantageous for detecting nonpolar analytes. Conversely, the hydroxyl group provides a convenient anchor for the covalent attachment of biomolecules, ensuring their stable immobilization without compromising their biological activity. niph.go.jpdntb.gov.ua Copolymers containing HEMA have been successfully used to create biocompatible interfaces for glucose biosensors, demonstrating that hydroxyl-functionalized methacrylates are effective in reducing fibrous encapsulation when implanted. nih.gov

Furthermore, P12HDMA can be incorporated into composite materials for sensor fabrication. For instance, it could be part of a copolymer membrane on a quartz crystal microbalance (QCM) sensor, where its interaction with target analytes would alter the membrane's mass and, consequently, the resonance frequency. nih.gov Its ability to form structured layers on surfaces makes it suitable for creating well-defined interfaces necessary for sensitive and selective biosensing. niph.go.jp

Dental Applications of Poly(this compound)

Methacrylate-based polymers are foundational materials in restorative dentistry due to their esthetics, durability, and ease of manipulation. mdpi.comresearchgate.net this compound has been identified as a useful comonomer in curable resin compositions for dental applications. epo.org

In dental composites, a resin matrix is filled with inorganic particles to achieve the desired mechanical properties and wear resistance. researchgate.net 12-HDMA can be included in the monomer mixture alongside common dental monomers like Bis-GMA and TEGDMA. epo.orgnih.gov The inclusion of 12-HDMA can offer several benefits:

Hydrophobicity : The long C12 alkyl chain increases the hydrophobicity of the resulting polymer network. This can reduce water sorption, which is known to degrade the mechanical properties of dental composites over time and contribute to discoloration. mdpi.com

Mechanical Property Modulation : The flexible dodecyl chain can act as an internal plasticizer, potentially improving the fracture toughness of the otherwise brittle resin matrix.

Adhesion : The terminal hydroxyl group can improve adhesion to the dental filler particles or to the tooth structure itself, especially after acid etching, leading to a more stable restoration. researchgate.net

The degradation of methacrylate resins by salivary and bacterial enzymes is a known challenge leading to restoration failure. nih.gov The hydrophobic nature of P12HDMA could potentially enhance the resistance of the resin matrix to such enzymatic degradation.

Materials Science and Engineering Applications of Poly(this compound)

In materials science, P12HDMA is explored for its ability to create functional materials with specific surface and bulk properties.

Hydrogel Fabrication and Optimization

Hydrogels are crosslinked polymer networks that can absorb large amounts of water, finding use in biomedical applications like drug delivery and tissue engineering. nih.govbiointerfaceresearch.com While P12HDMA is inherently hydrophobic and not a primary hydrogel-forming monomer itself, it can be a powerful co-monomer for fabricating amphiphilic or physically crosslinked hydrogels.

When copolymerized with a hydrophilic monomer like 2-hydroxyethyl methacrylate (HEMA), the resulting hydrogel contains both hydrophilic and hydrophobic domains. nih.gov The P12HDMA segments can self-assemble into hydrophobic microdomains within the swollen hydrogel network. This structure is particularly useful for:

Controlled Drug Delivery : These hydrophobic pockets can serve as reservoirs for poorly water-soluble drugs, allowing for their sustained release from the hydrogel matrix. researchgate.net

Enhanced Mechanical Properties : The physical associations between the long dodecyl chains can act as additional crosslinking points, potentially increasing the toughness and mechanical strength of the hydrogel compared to a purely hydrophilic network. nih.gov

Table 2: Predicted Properties of a P(HEMA-co-12HDMA) Hydrogel

PropertyLow % 12-HDMAHigh % 12-HDMARationale
Equilibrium Water Content HighLowIncreased overall hydrophobicity reduces water uptake.
Hydrophobic Drug Loading LowHighMore hydrophobic domains available for drug encapsulation.
Mechanical Strength LowerHigherHydrophobic associations act as physical crosslinks, reinforcing the network.
Transparency High (Transparent)Lower (Translucent/Opaque)Microphase separation of hydrophobic domains can scatter light.

Development of Advanced Coatings

Polymers based on 12-HDMA are promising for creating advanced functional coatings. The long alkyl chain is key to producing surfaces with low energy and hydrophobic properties. Such coatings are valuable for applications requiring water repellency and corrosion resistance. mdpi.com

Research has shown that polymers with long alkyl side chains, such as poly(dodecyl methacrylate), can form effective lubricating layers, reducing friction in non-aqueous environments. mdpi.com Furthermore, the terminal hydroxyl group of 12-HDMA provides a reactive handle for covalently grafting the polymer to a substrate, creating highly stable and durable polymer brush coatings. This "grafting-to" or "grafting-from" approach allows for the dense packing of polymer chains, which is critical for applications such as:

Anti-fouling surfaces : Densely packed polymer brushes can resist the adsorption of proteins and the attachment of microorganisms.

Lubrication : Polymer brushes can significantly reduce friction between surfaces.

Corrosion Protection : Hydrophobic polymer coatings can act as a barrier to protect underlying materials, such as metals, from corrosive environments. mdpi.com

Patents have also described the use of related monomers in slip agents for coating formulations, highlighting their role in improving surface properties. epo.org

Fabrication of Functional Materials with Tailored Mechanical Properties

The mechanical properties of a polymer, such as its hardness, tensile strength, and flexibility, are directly related to the structure of its constituent monomers. researchgate.netresearchgate.net The unique combination of a methacrylate backbone with a long, flexible, hydroxyl-terminated alkyl chain makes 12-HDMA a valuable component for engineering materials with specific mechanical profiles. usbio.net

By copolymerizing 12-HDMA with other monomers, a wide range of properties can be achieved. For example:

Toughening Agent : When copolymerized with a hard, brittle polymer like poly(methyl methacrylate) (PMMA), the flexible C12 chains of 12-HDMA can increase the polymer's ability to absorb energy before fracturing, thus increasing its impact strength and toughness. crimsonpublishers.com

Plasticizing Effect : The dodecyl side chains can increase the free volume within the polymer matrix, lowering its glass transition temperature (Tg) and making the material more flexible at room temperature.

This allows for the creation of materials with a customized balance of stiffness, strength, and toughness, suitable for applications ranging from resilient plastics to flexible adhesives. usbio.netcrimsonpublishers.com

Table 3: Conceptual Mechanical Properties of a P(MMA-co-12HDMA) Copolymer

PropertyPure PMMAPMMA with 10% 12-HDMARationale
Flexural Modulus HighModerately HighThe rigid MMA backbone dominates, but the flexible C12 chains provide some reduction in stiffness. mdpi.com
Impact Strength LowModerateThe flexible dodecyl chains act as internal plasticizers, absorbing impact energy and preventing crack propagation. crimsonpublishers.com
Glass Transition Temp. (Tg) ~105 °C< 105 °CThe C12 chains increase intermolecular spacing, allowing for chain movement at lower temperatures.
Hardness HighSlightly ReducedThe introduction of softer, flexible segments reduces the overall surface hardness. mdpi.com

Polymer-Brush Lubrication Systems

Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, have emerged as highly effective lubrication systems. When immersed in a suitable solvent, these brushes swell and form a soft, compliant layer that can support significant loads while providing a low-shear interface, drastically reducing friction.

Research into oil-compatible, hydrophobic polymer brushes has highlighted the potential of poly(alkyl methacrylate)s in non-aqueous environments. ethz.chepfl.ch In these systems, the polymer brush acts as a lubricant reservoir, preventing direct contact between surfaces even under high pressure. ethz.chepfl.ch The synthesis of these brushes is often accomplished using surface-initiated atom-transfer radical polymerization (SI-ATRP), which allows for precise control over the polymer chain length and grafting density. epfl.ch

Studies on poly(dodecyl methacrylate) (P12MA) brushes, derived from a monomer closely related to 12-HDDMA, demonstrate excellent lubrication properties in various base oils, which act as good solvents for the polymer. ethz.ch The presence of the long alkyl side chains ensures compatibility with non-polar lubricants. The hydroxyl group in poly(12-HDDMA) brushes could offer an additional advantage by improving adhesion to certain substrates or allowing for post-polymerization modification to further tailor the brush's properties. The performance of these lubrication systems is often evaluated using pin-on-disk or ball-on-disk tribometers. epfl.chgoogle.com Findings show that these polymer brushes can maintain very low coefficients of friction, sometimes below 0.01, over thousands of cycles and at pressures up to 460 MPa. epfl.chgoogle.com

Polymer Brush SystemSynthesis MethodLubricant TypeKey FindingReference
Poly(alkyl methacrylate)s (P6MA, P12MA, P18MA)Surface-Initiated ATRP (SI-ATRP)Non-aqueous (oils)Significant friction reduction at pressures up to 460 MPa. Performance depends on solvent quality. epfl.chgoogle.com
Poly(dodecyl methacrylate) (P12MA)Grafting-from strategiesHexadecane and other base stocksMaintained a coefficient of friction below 0.012 over long distances. ethz.ch
Poly(methacrylic acid)Not specifiedAqueousStable coefficient of friction below 0.01 at contact pressures below 1 MPa. epfl.ch

Design of Polymer Nanocomposites and Interfacial Engineering

Polymer nanocomposites, which involve dispersing nanoparticles within a polymer matrix, offer a route to materials with enhanced mechanical, thermal, and physical properties. mdpi.comnih.gov The performance of these composites is critically dependent on the quality of the interface between the nanoparticle filler and the polymer matrix. Poor compatibility can lead to agglomeration of nanoparticles and a failure to transfer stress effectively.

Interfacial engineering aims to modify this nanoparticle-polymer interface to improve dispersion and adhesion. This compound is a prime candidate for this purpose. Its long, hydrophobic dodecyl chain can interact favorably with non-polar polymer matrices like poly(methyl methacrylate) (PMMA), while the terminal hydroxyl group can be used to anchor the molecule to the surface of inorganic nanoparticles (e.g., silica (B1680970), titania) through covalent bonds or strong hydrogen bonding. ethz.chnih.gov

By first treating nanoparticles with 12-HDDMA, a self-assembled monolayer (SAM) can be formed on their surfaces. ethz.chnih.gov The methacrylate groups extending from this layer can then co-polymerize with the bulk matrix monomer during composite fabrication. This "grafting from" or "grafting to" approach creates a covalent link between the filler and the matrix, ensuring excellent stress transfer and preventing phase separation. The resulting nanocomposites can exhibit significant improvements in properties such as thermal stability and glass transition temperature compared to the neat polymer. nih.gov

ComponentRole in Nanocomposite DesignRelevant Functional Group of 12-HDDMA
Inorganic Nanoparticle (e.g., Silica, Titania)Provides enhanced mechanical/thermal properties.Hydroxyl (-OH) group for surface anchoring.
Polymer Matrix (e.g., PMMA)Bulk material providing processability and toughness.Dodecyl chain for compatibility; Methacrylate group for co-polymerization.
12-HDDMA as Interfacial ModifierActs as a "bridge" between the nanoparticle surface and the polymer matrix to improve dispersion and adhesion.All groups (Hydroxyl, Alkyl Chain, Methacrylate).

Self-Healing Materials

The development of materials that can autonomously repair damage is a major goal in materials science, promising extended lifetimes and improved reliability for a wide range of products. researchgate.netresearchgate.net One major strategy for creating such self-healing polymers involves incorporating dynamic, reversible bonds into the polymer network. researchgate.netconicet.gov.ar These bonds can break and reform in response to a stimulus like heat or light, allowing the material to mend cracks and scratches.

Polymers and copolymers of this compound are promising candidates for self-healing materials. The terminal hydroxyl group on the side chain is capable of forming strong hydrogen bonds. mdpi.com A network cross-linked through a high density of these hydrogen bonds can exhibit self-healing properties; when the material is damaged, applying heat can provide the molecular mobility needed for the hydrogen bonds to re-form across the interface, healing the damage. mdpi.com

Another approach involves copolymerizing 12-HDDMA with monomers containing other dynamic covalent bonds, such as disulfide linkages. conicet.gov.ar In such a system, the poly(12-HDDMA) component would provide the bulk material properties, while the disulfide bonds would provide the healing mechanism through an exchange reaction triggered by heat. conicet.gov.ar Research on related acrylate (B77674) systems has shown that this approach can lead to repair efficiencies as high as 95%. conicet.gov.ar

Healing MechanismRole of Poly(12-HDDMA)Healing StimulusKey Feature
Hydrogen BondingThe polymer network itself, with cross-links formed via the pendant hydroxyl groups.Heat, WaterIntrinsic healing based on reversible non-covalent bonds. mdpi.com
Dynamic Covalent ExchangeAs a comonomer in a network containing reversible bonds (e.g., disulfide, boronate ester). researchgate.netconicet.gov.arHeat, Light (UV)Covalent network reforms across the damaged interface. conicet.gov.ar
Microcapsule-basedCan act as the matrix material for an extrinsic healing system containing encapsulated healing agents.Mechanical DamageHealing agent is released upon crack propagation. researchgate.netnih.gov

Membrane Technologies and Anchors for Lipid Bilayer Membranes

Supported lipid bilayers (SLBs) and tethered bilayer lipid membranes (tBLMs) are important model systems for studying cell membranes and are used in applications like biosensing and drug screening. nih.govmdpi.com These structures involve immobilizing a lipid bilayer onto a solid support, which enhances stability but can also restrict the mobility of membrane components and reduce the space for transmembrane proteins. flinders.edu.au

This compound can serve as a polymerizable anchor to create more robust and functional supported membranes. flinders.edu.auontosight.ai Its molecular structure is amphiphilic, much like a phospholipid. The long dodecyl tail is hydrophobic and can readily insert into a lipid bilayer, while the hydrophilic methacrylate/hydroxyl end can be used for attachment. ontosight.ainih.gov

In one approach, a self-assembled monolayer of 12-HDDMA is formed on a substrate. This monolayer can then be polymerized to create a stable hydrophobic surface onto which lipid vesicles can fuse to form a hybrid lipid bilayer. mdpi.com Alternatively, 12-HDDMA can be copolymerized with other monomers, such as poly(ethylene glycol) methacrylate, to form a polymer cushion on a substrate. flinders.edu.au This cushion provides a hydrated, flexible support for the lipid bilayer, creating a larger sub-membrane space that better mimics the cellular environment and improves the function of incorporated membrane proteins. flinders.edu.au The ability to polymerize these anchors adds a level of mechanical and chemical stability not found in non-covalently attached systems.

Anchoring StrategyDescriptionRole of 12-HDDMAAdvantage
Hybrid Lipid Bilayer (HLB)A lipid monolayer is deposited onto a self-assembled monolayer of amphiphilic molecules on a solid support. mdpi.comForms the initial self-assembled monolayer, with its dodecyl tail creating a hydrophobic surface.Increased ruggedness and stability of the membrane attachment. mdpi.com
Polymer-Tethered BilayerThe lipid bilayer is attached to the surface via flexible polymer chains. flinders.edu.auActs as a polymerizable lipid analog (lipo-monomer) that can be incorporated into the tethering polymer chains.Creates a hydrated sub-membrane space, preserving lipid mobility and protein function. flinders.edu.au
Polymer Cushion SupportThe lipid bilayer is supported by a soft, hydrated polymer gel layer. flinders.edu.auCan be a comonomer in the hydrogel cushion, with its hydroxyl group contributing to hydrophilicity and the alkyl chain interacting with the bilayer.Decouples the membrane from the hard substrate, enhancing fluidity. flinders.edu.au

Optoelectronic Applications of Poly(this compound) Derivatives

While poly(this compound) itself is an electrical insulator and not optically active in the visible spectrum, its derivatives are being explored for use in optoelectronic devices. mdpi.comrsc.org The key to this application is the pendant hydroxyl group, which serves as a convenient chemical handle for attaching functional moieties.

By reacting the hydroxyl group, a wide variety of optoelectronically active groups can be grafted onto the polymer backbone. These can include:

Chromophores: For applications in organic light-emitting diodes (OLEDs) or as components in optical sensors.

Conductive Oligomers: Such as oligothiophenes or oligo-carbazoles, to create side-chain conductive polymers. mdpi.com

Photo-responsive groups: Like azobenzenes, for creating materials that change properties in response to light.

In this molecular design, the poly(methacrylate) backbone provides the necessary mechanical properties, solubility, and processability. The long, flexible dodecyl spacer decouples the motion of the active side chains from the polymer backbone, which can be advantageous for charge transport and preventing concentration quenching in emissive materials. This modular approach allows for the fine-tuning of the electronic and optical properties of the final material by simply changing the functional group attached to the side chain.

Derivative Type (Grafted Group)Potential Optoelectronic ApplicationFunction of Poly(12-HDDMA) Backbone
Carbazole DerivativesOrganic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs). mdpi.comSolubilizing, film-forming scaffold.
Pyrrole DerivativesConductive polymers, sensors, electrochromic devices. rsc.orgFlexible, insulating matrix.
Azobenzene DerivativesOptical data storage, photo-switchable surfaces.Provides mechanical support and processability.
Fluorescent DyesSolid-state dye lasers, fluorescent sensors.Prevents aggregation-caused quenching via the long spacer chain.

Theoretical and Computational Studies of 12 Hydroxydodecyl Methacrylate Polymers

Molecular Modeling of Polymerization Kinetics

The polymerization of 12-hydroxydodecyl methacrylate (B99206), a process critical to defining its final material properties, can be extensively studied using molecular modeling techniques. These models are built upon the foundational principles of free-radical polymerization kinetics, which have been successfully applied to a variety of acrylate (B77674) and methacrylate monomers. researchgate.netscielo.org.mx

Modeling efforts for similar monomers, such as 2-hydroxyethyl methacrylate (HEMA), provide a clear blueprint for 12-HDMA. mdpi.com The process typically begins with differential scanning calorimetry (DSC) measurements under isothermal conditions to experimentally determine the polymerization rate. This data then informs the development of a kinetic model that can simulate the reaction's progress over time. mdpi.com

A key aspect of methacrylate polymerization that must be incorporated into these models is the "gel effect," or autoacceleration. This phenomenon, occurring at intermediate conversion levels, is caused by diffusion-controlled limitations on the termination reaction, leading to a significant increase in the polymerization rate. mdpi.com Sophisticated models account for this by incorporating diffusion-controlled parameters alongside the classical chemical kinetic rate constants. For instance, the model for HEMA polymerization includes parameters for initiation, propagation, and termination, with the termination rate constant adjusted to reflect diffusional constraints as the viscosity of the system increases. mdpi.com

The reaction mechanism for a comprehensive kinetic model would include steps such as chemical initiation, propagation, chain transfer to various species (monomer, polymer, initiator), and termination reactions. scielo.org.mx For a complex monomer like 12-HDMA, with its long alkyl chain and hydroxyl group, side reactions and the potential for intramolecular and intermolecular hydrogen bonding could also influence the kinetics and would need to be considered in a detailed model. mdpi.com

Below is a table of kinetic parameters determined for a model methacrylate system (HEMA), illustrating the type of data that would be essential for modeling 12-HDMA polymerization.

ParameterDescriptionValue at 60°CUnit
k_dInitiator dissociation rate constant1.04 x 10⁻⁵s⁻¹
fInitiator efficiency0.5dimensionless
k_pPropagation rate constant2.14 x 10³L mol⁻¹ s⁻¹
k_tTermination rate constant2.50 x 10⁷L mol⁻¹ s⁻¹
C_MChain transfer to monomer constant1.50 x 10⁻²dimensionless
C_IChain transfer to initiator constant0.1dimensionless

This table presents representative data for a model methacrylate system to illustrate the parameters required for kinetic modeling. The values are based on studies of 2-hydroxyethyl methacrylate (HEMA) and would need to be experimentally determined specifically for 12-Hydroxydodecyl Methacrylate. mdpi.com

Simulations of Polymer Chain Conformation and Dynamics

Understanding the three-dimensional structure and movement of poly(this compound) chains is crucial for predicting its material properties. Computational simulations, ranging from atomistic to coarse-grained models, offer powerful insights into these aspects. nih.gov

Atomistic molecular dynamics (MD) simulations can provide a highly detailed picture of polymer behavior. nih.gov In this approach, every atom of the polymer chain and its environment is explicitly modeled. This level of detail allows for the study of specific interactions, such as the hydrogen bonding involving the hydroxyl group of the 12-HDMA side chain, and their influence on the local chain conformation and dynamics. For example, simulations of poly(methyl methacrylate) (PMMA) grafted onto nanoparticles have shown that interactions with the surface significantly slow down the segmental dynamics of the polymer chains. semanticscholar.org A similar approach could elucidate how the long, flexible, and functional side chains of poly(12-HDMA) affect its interaction with surfaces or other polymer chains.

Langevin dynamics simulations, a type of MD that implicitly models solvent effects, can be used to study the conformational and dynamical properties of polymer chains, such as their response to external forces or confinement. aps.org For poly(12-HDMA), this could be used to simulate its behavior in solution or when tethered to a surface, predicting phenomena like chain collapse or buckling under specific conditions. aps.org

The table below outlines typical parameters used in coarse-grained simulations of methacrylate-based polymer brushes, which would be foundational for building a simulation model for 12-HDMA.

Simulation ParameterDescriptionExample Value
Polymer Chain LengthNumber of monomers per chain96
Grafting DensityNumber of polymer chains per unit area of a surface0.1 chains/nm²
Time StepThe discrete time interval used in the simulation20 fs
TemperatureThe temperature at which the simulation is run300 K
Solvent ModelThe representation of the solvent moleculesMARTINI Water Model

This table contains example parameters from coarse-grained simulations of methacrylate-based polymer brushes. These parameters serve as a starting point and would be adapted for specific studies of this compound.

Density Functional Theory (DFT) Calculations for this compound Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is an invaluable tool for understanding the fundamental chemical and physical properties of the 12-HDMA monomer and its interactions at the atomic level. DFT calculations can provide insights that are difficult or impossible to obtain through experimental means alone. nih.govrsc.org

For the 12-HDMA monomer, DFT can be used to calculate a variety of molecular properties. These include optimizing the molecular geometry, determining the distribution of electron density and atomic charges, and calculating molecular orbital energies (such as the HOMO and LUMO levels). mdpi.com This information is crucial for predicting the monomer's reactivity in polymerization and its susceptibility to different chemical reactions. The long dodecyl chain and the terminal hydroxyl group would be of particular interest, as DFT can elucidate their electronic influence on the methacrylate group.

DFT is also highly effective in studying reaction mechanisms. rsc.orgwpmucdn.com For instance, it can be used to calculate the activation energies and transition state structures for various steps in the polymerization process, providing a quantum-chemical basis for the kinetic parameters used in larger-scale models. Furthermore, DFT can be used to study the dimerization of methacrylate monomers, offering insights into potential side reactions. rsc.org

In the context of poly(12-HDMA) materials, DFT can help understand the interactions between the polymer and other substances or surfaces. By modeling a small segment of the polymer chain, DFT calculations can determine the binding energies and geometries of interaction with substrates, nanoparticles, or small molecules. This is particularly relevant for understanding adhesion and composite material interfaces. DFT, combined with experimental techniques like inelastic neutron scattering (INS), has been used to validate the structures and understand the interactions in nanocomposites containing polymethacrylate (B1205211) derivatives. nih.gov

The following table lists key molecular properties that can be determined using DFT calculations, which would be vital for a comprehensive understanding of 12-HDMA.

Calculated PropertyDescriptionRelevance to 12-HDMA
Ground-State EnergyThe total electronic energy of the molecule in its most stable state.Provides a baseline for calculating other properties like binding energies.
HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates the monomer's ability to donate or accept electrons, key to its reactivity.
Atomic ChargesThe distribution of electrical charge among the atoms in the molecule.Helps identify reactive sites, such as the atoms in the methacrylate group and the hydroxyl group.
Bond Dissociation EnergyThe energy required to break a specific chemical bond.Crucial for understanding thermal stability and reaction pathways. mdpi.com
Activation EnergyThe minimum energy required to initiate a chemical reaction.Determines the rate of polymerization and other chemical transformations. mdpi.com

Predictive Modeling for Material Performance

Predictive modeling, particularly through machine learning (ML) and quantitative structure-property relationship (QSPR) models, represents a frontier in materials science that can accelerate the design and discovery of new polymers. conicet.gov.arnih.gov For a versatile monomer like 12-HDMA, these techniques can be used to predict the performance of its polymers and copolymers without the need for exhaustive synthesis and testing. osti.gov

The core principle of this approach is to build a statistical model that links the structural or compositional features of a polymer to its macroscopic properties. mdpi.com This requires a dataset containing information on a range of polymers and their measured characteristics. For poly(12-HDMA), this could involve creating a library of copolymers where 12-HDMA is combined with other monomers at varying ratios, or polymers of 12-HDMA with different molecular weights.

The properties of interest could span mechanical characteristics (e.g., tensile strength, Young's modulus), thermal properties (e.g., glass transition temperature, thermal decomposition temperature), or other functional attributes. nih.govmdpi.com Once the dataset is established, various ML algorithms—such as random forests, neural networks, or support vector machines—can be trained to identify the complex relationships between the input features (e.g., monomer composition, molecular weight) and the output properties. conicet.gov.arnih.gov

These trained models can then be used to predict the properties of new, "virtual" polymers. This predictive capability allows for the rapid screening of a vast number of potential material candidates, identifying the most promising ones for specific applications before committing resources to their synthesis. conicet.gov.ar This data-driven approach significantly shortens the material development cycle. Polymer informatics platforms are increasingly being developed to manage the necessary data and integrate ML models with physics-based simulations to enhance predictive accuracy. arxiv.org

The table below shows a comparison of the performance of different machine learning models in predicting various thermal properties of polymers, illustrating the potential of this approach for poly(12-HDMA)-based materials.

PropertyMachine Learning ModelR² Score (Training)R² Score (Testing)
Glass Transition Temperature (Tg)Random Forest0.960.71
Glass Transition Temperature (Tg)Ensemble Methods0.950.69
Thermal Decomposition Temperature (Td)Random Forest0.970.73
Thermal Decomposition Temperature (Td)Ensemble Methods0.960.71
Melting Temperature (Tm)Random Forest0.980.88
Melting Temperature (Tm)Ensemble Methods0.970.86

This table is based on a study using a large dataset of polymer properties. The R² score is a measure of the model's predictive accuracy, with a value closer to 1 indicating a better fit. This demonstrates the effectiveness of ML in predicting key material performance indicators. nih.gov

Future Directions and Emerging Research Areas

Novel Synthesis Routes for Enhanced 12-Hydroxydodecyl Methacrylate (B99206) Monomers

The synthesis of 12-hydroxydodecyl methacrylate typically involves the esterification of 12-hydroxydodecanol with methacrylic acid or its derivatives. ontosight.ai While effective, researchers are exploring novel synthesis routes to improve efficiency, purity, and the incorporation of additional functionalities.

One area of investigation is the use of enzymatic catalysis, which offers a greener alternative to traditional chemical synthesis. Lipases, for instance, can catalyze the esterification reaction under mild conditions, potentially reducing by-products and energy consumption. Another approach involves the use of alternative reagents and reaction conditions to achieve higher yields and purity. For example, microwave-assisted synthesis has been shown to accelerate the production of various methacrylate monomers, offering potential for rapid and controlled synthesis of HDMA. nottingham.ac.uk

Furthermore, research is underway to synthesize modified HDMA monomers with enhanced properties. This includes the incorporation of additional functional groups to impart specific characteristics to the resulting polymers, such as improved biocompatibility or responsiveness to external stimuli.

Advanced Polymer Architectures with this compound for Multifunctional Materials

The true potential of this compound lies in its ability to be incorporated into a wide array of polymer architectures, leading to multifunctional materials with tunable properties. mdpi.com The long dodecyl chain imparts hydrophobicity and flexibility, while the methacrylate group allows for straightforward polymerization using various techniques.

Researchers are leveraging these features to create complex polymer structures, including:

Block Copolymers: By combining HDMA with other monomers, researchers can create block copolymers with distinct hydrophilic and hydrophobic domains. These materials can self-assemble into various nanostructures, such as micelles and vesicles, which have applications in drug delivery and nanotechnology.

Graft Copolymers: Grafting poly(this compound) (PHDMA) chains onto other polymer backbones can modify their surface properties, imparting hydrophobicity or lubricity. This is particularly relevant for improving the biocompatibility of medical implants.

Cross-linked Networks: The hydroxyl group on the HDMA monomer provides a site for cross-linking, allowing for the formation of robust and stable polymer networks. These networks are being explored for use in coatings, adhesives, and hydrogels. ontosight.ai

These advanced polymer architectures are enabling the development of materials with a unique combination of properties, such as mechanical strength, thermal stability, and biocompatibility.

Integration of Poly(this compound) in Smart and Responsive Systems

A significant area of emerging research is the integration of poly(this compound) (PHDMA) into smart and responsive systems. These are materials that can change their properties in response to external stimuli such as temperature, pH, or light. acs.org

The hydrophobic nature of the dodecyl side chain in PHDMA can be exploited to create temperature-responsive polymers. For instance, copolymers of HDMA with more hydrophilic monomers can exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition from soluble to insoluble as the temperature increases. This property is being investigated for applications in controlled drug release and smart coatings.

Furthermore, the hydroxyl group offers a reactive handle for the attachment of other stimulus-responsive moieties. This allows for the design of multi-responsive systems that can react to a combination of triggers, opening up possibilities for sophisticated sensors, actuators, and self-healing materials.

Sustainable and Green Chemistry Approaches for this compound Production and Polymerization

In line with the growing emphasis on sustainability in the chemical industry, researchers are actively seeking greener methods for the production and polymerization of this compound. mdpi.comjddhs.comeipc.centerresearchgate.net The twelve principles of green chemistry, which focus on waste prevention, energy efficiency, and the use of renewable resources, are guiding these efforts. acs.org

Key areas of research in this domain include:

Renewable Feedstocks: Exploring the use of bio-based sources for the synthesis of the 12-carbon alcohol precursor to HDMA.

Catalysis: Developing more efficient and recyclable catalysts for both the monomer synthesis and polymerization processes. This includes the use of biocatalysts and earth-abundant metal catalysts. researchgate.net

Solvent Selection: Investigating the use of greener solvents or even solvent-free reaction conditions to minimize the environmental impact of the synthesis and polymerization steps. jddhs.com

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by employing lower temperatures and pressures. acs.org

By adopting these green chemistry principles, the production and use of HDMA and its polymers can become more environmentally friendly and economically viable. eipc.center

In Vivo Performance and Long-Term Stability Studies for Biomedical Devices

The biocompatibility and biostability of poly(this compound) make it a promising candidate for various biomedical applications, including in medical devices. ontosight.ai However, before these materials can be widely used in the human body, their long-term performance and stability in a biological environment must be thoroughly evaluated. toxicology.org

Current and future research in this area focuses on:

Biocompatibility Assessment: Conducting comprehensive in vivo studies to assess the short- and long-term tissue response to PHDMA-based materials. nih.govnih.govutoronto.ca This includes evaluating inflammation, fibrous capsule formation, and any potential toxicity. nih.gov

Biodegradation and Stability: Investigating the degradation profile of PHDMA under physiological conditions. Understanding how the material breaks down and what byproducts are formed is crucial for ensuring its safety. toxicology.org

Mechanical Performance: Evaluating the long-term mechanical integrity of PHDMA-based devices in vivo. nih.govutoronto.ca This is particularly important for load-bearing applications, such as orthopedic implants.

These studies are essential for establishing the safety and efficacy of PHDMA in biomedical devices and for guiding the design of future generations of these materials with improved in vivo performance.

Development of Advanced Characterization Methodologies for Complex Poly(this compound) Structures

As researchers create increasingly complex polymer architectures based on this compound, the need for advanced characterization techniques becomes paramount. uni-halle.de These methods are crucial for understanding the structure-property relationships of these materials and for ensuring their quality and consistency.

Emerging characterization methodologies being applied to PHDMA-based systems include:

Advanced Spectroscopic and Microscopic Techniques: Utilizing techniques such as two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and advanced microscopy to gain detailed insights into the molecular structure and morphology of complex polymer architectures. researchgate.net

Scattering Techniques: Employing small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) to probe the nanoscale organization of self-assembled block copolymers and other nanostructured materials.

Rheological Analysis: Using oscillatory rheometry to characterize the viscoelastic properties of PHDMA-based gels and networks, providing information about their cross-linking density and mechanical behavior. acs.org

Surface Analysis Techniques: Applying methods like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to characterize the surface chemistry and topography of PHDMA-based coatings and films.

Q & A

Q. What are the recommended storage conditions for 12-hydroxydodecyl methacrylate to ensure stability in laboratory settings?

Store the compound in a tightly sealed container, protected from light, moisture, and heat. Optimal storage temperatures should align with guidelines for similar methacrylates (e.g., 4°C–25°C in dark, dry environments) to prevent premature polymerization or hydrolysis .

Q. Which analytical methods are suitable for confirming the purity and structural integrity of this compound?

Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., verifying hydroxyl and ester groups) and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity. For molecular weight distribution, gel permeation chromatography (GPC) is recommended, as applied to analogous methacrylate copolymers .

Q. What safety protocols are critical when handling this compound in polymerization experiments?

Wear nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Avoid sparks or open flames due to flammability risks, as noted for structurally similar methacrylates .

Advanced Research Questions

Q. How can researchers address solubility challenges when incorporating this compound into hydrophobic polymer matrices?

Optimize solvent selection based on polarity: use acetone, tetrahydrofuran (THF), or toluene, which are effective for dissolving long-chain methacrylates. For aqueous systems, consider surfactant-assisted emulsification or copolymerization with hydrophilic monomers (e.g., polyethylene glycol methacrylates) .

Q. What experimental strategies resolve contradictions in reported glass transition temperatures (Tg) for polymers derived from this compound?

Variations in Tg (e.g., ±5°C) may arise from differences in molecular weight, crosslinking density, or plasticizer residues. Use differential scanning calorimetry (DSC) with controlled heating rates and validate results against GPC data to correlate Tg with polymer chain length .

Q. How can the hydroxyl group in this compound be functionalized to enable novel applications in stimuli-responsive materials?

Perform post-polymerization modifications, such as esterification with pH-sensitive groups (e.g., carboxylates) or grafting with thermoresponsive oligomers (e.g., poly(N-isopropylacrylamide)). Monitor reaction efficiency via Fourier-transform infrared spectroscopy (FTIR) to track hydroxyl depletion .

Q. What methodologies are effective for quantifying residual monomers in this compound-based hydrogels?

Employ HPLC with UV detection (λ = 210–230 nm) or headspace gas chromatography-mass spectrometry (HS-GC/MS). Calibrate using standard solutions of the monomer, and validate recovery rates through spiked samples, as described in pharmacopeial guidelines .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting data on the reactivity ratio of this compound in copolymerization with acrylic acid?

Reactivity ratios (r₁, r₂) depend on solvent polarity and initiation mechanisms. Replicate experiments under controlled conditions (e.g., free-radical polymerization in toluene vs. aqueous media) and apply the Mayo-Lewis equation to model copolymer composition .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

Use multivariate analysis (e.g., principal component analysis) to identify critical process parameters (e.g., reaction temperature, catalyst purity). Pair with design-of-experiments (DoE) frameworks to optimize reproducibility .

Applications in Materials Science

Q. How does the hydroxyl group in this compound enhance adhesion properties in pressure-sensitive adhesives (PSAs)?

The hydroxyl group facilitates hydrogen bonding with substrates like metals or polymers. Characterize adhesion strength via peel tests and correlate with monomer concentration using rheological measurements of viscoelasticity .

Q. What role does this compound play in designing biodegradable elastomers for biomedical applications?

Its long alkyl chain improves flexibility, while the hydroxyl group enables crosslinking with hydrolyzable linkers (e.g., esterases). Assess degradation rates in simulated physiological conditions and monitor mechanical properties via tensile testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.